molecular formula C17H22N4O B2686291 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034368-62-0

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2686291
CAS No.: 2034368-62-0
M. Wt: 298.39
InChI Key: YQKFALSBMFTPMK-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multiple stepsThe final step usually involves the attachment of the cyclopentyl group and the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
  • N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
  • 2-cyclopentyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)ethanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopentyl group, pyrazole ring, and pyridine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopentyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-16(8-9-20-21)15-7-6-14(11-18-15)12-19-17(22)10-13-4-2-3-5-13/h6-9,11,13H,2-5,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKFALSBMFTPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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